
Methylniobium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylniobium is a compound that features a niobium atom bonded to a methyl group Niobium, identified by its atomic number 41, is a soft, grey, crystalline, ductile transition metal
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylniobium compounds can be synthesized through various methods. One common approach involves the reaction of niobium (V) chloride with dimethylzinc, which results in the formation of mono- and di-methylniobium (V) chlorides . Another method includes the action of methylmagnesium iodide on niobium oxychloride in a toluene-ether mixture .
Industrial Production Methods: Industrial production of this compound compounds typically involves controlled reactions under specific conditions to ensure the desired product’s purity and yield. These methods often require high temperatures and pressures, as well as careful maintenance of pH levels .
Chemical Reactions Analysis
Types of Reactions: Methylniobium compounds undergo various chemical reactions, including:
Oxidation: this compound can react with oxygen to form oxides.
Reduction: Reduction reactions can convert higher oxidation state niobium compounds to lower oxidation states.
Substitution: this compound compounds can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or oxidizing agents.
Reduction: Often requires reducing agents such as hydrogen or metal hydrides.
Substitution: Can involve a variety of ligands, including nitrogen, phosphorus, oxygen, and sulfur donor atoms.
Major Products:
Oxides: Formed during oxidation reactions.
Reduced Niobium Compounds: Result from reduction reactions.
Substituted Complexes: Produced in substitution reactions, such as this compound oxohalide complexes.
Scientific Research Applications
Methylniobium compounds have several scientific research applications:
Medicine: Research is ongoing to explore their potential in medical applications, particularly in drug delivery systems.
Industry: Utilized in the production of high-strength low-alloy steels and other materials
Mechanism of Action
The mechanism by which methylniobium compounds exert their effects involves interactions with molecular targets and pathways. For example, in catalytic applications, this compound compounds can facilitate reactions by providing active sites for reactants to interact. The specific pathways and molecular targets depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Methyltantalum: Similar to methylniobium but involves tantalum instead of niobium.
Niobium Oxides: Compounds where niobium is bonded to oxygen instead of a methyl group.
Uniqueness: this compound compounds are unique due to their specific chemical properties, such as their ability to form stable complexes with various ligands and their potential applications in catalysis and materials science. The presence of the methyl group also imparts distinct reactivity compared to other niobium compounds.
Properties
Molecular Formula |
CH3Nb- |
|---|---|
Molecular Weight |
107.941 g/mol |
IUPAC Name |
carbanide;niobium |
InChI |
InChI=1S/CH3.Nb/h1H3;/q-1; |
InChI Key |
KJFGGXKGAUBEKM-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
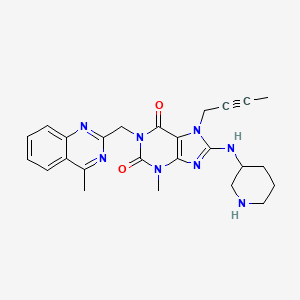
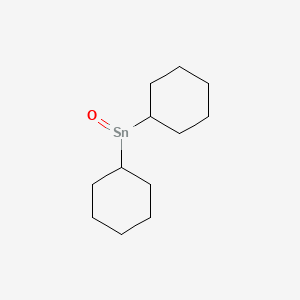
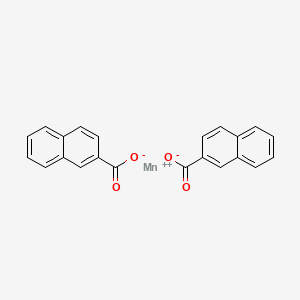
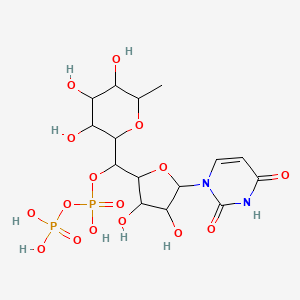
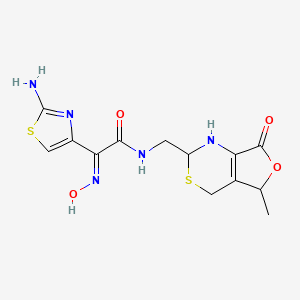

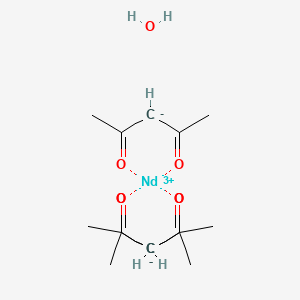
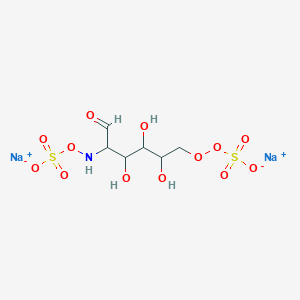
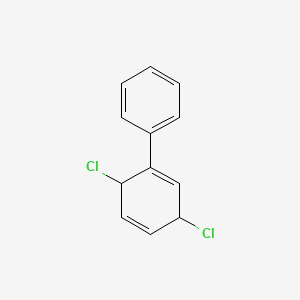
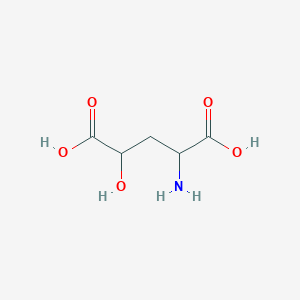
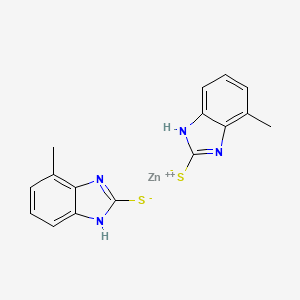
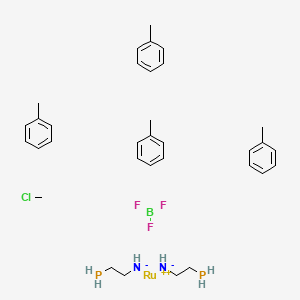
![3H-Indolium,1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadienyl]-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B12321673.png)
